molecular formula C27H26FN3O2S B2516086 4-(2-((2-fluorobenzyl)thio)-4-oxoquinazolin-3(4H)-yl)-N-phenethylbutanamide CAS No. 451464-99-6

4-(2-((2-fluorobenzyl)thio)-4-oxoquinazolin-3(4H)-yl)-N-phenethylbutanamide

Cat. No.: B2516086
CAS No.: 451464-99-6
M. Wt: 475.58
InChI Key: XJEDDCYQYIZPMR-UHFFFAOYSA-N
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Description

The compound 4-(2-((2-fluorobenzyl)thio)-4-oxoquinazolin-3(4H)-yl)-N-phenethylbutanamide features a quinazolin-4(3H)-one core substituted at position 2 with a thioether-linked 2-fluorobenzyl group. A butanamide chain at position 3 connects to a phenethyl moiety. This structure combines lipophilic (2-fluorobenzyl, phenethyl) and hydrogen-bonding (amide, quinazolinone carbonyl) groups, making it a candidate for targeting enzymes or receptors requiring both hydrophobic and polar interactions .

Properties

IUPAC Name

4-[2-[(2-fluorophenyl)methylsulfanyl]-4-oxoquinazolin-3-yl]-N-(2-phenylethyl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26FN3O2S/c28-23-13-6-4-11-21(23)19-34-27-30-24-14-7-5-12-22(24)26(33)31(27)18-8-15-25(32)29-17-16-20-9-2-1-3-10-20/h1-7,9-14H,8,15-19H2,(H,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJEDDCYQYIZPMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)CCCN2C(=O)C3=CC=CC=C3N=C2SCC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-((2-fluorobenzyl)thio)-4-oxoquinazolin-3(4H)-yl)-N-phenethylbutanamide typically involves multiple steps, starting with the preparation of the quinazolinone core. One common method involves the condensation of anthranilic acid with an appropriate aldehyde, followed by cyclization to form the quinazolinone structure. The introduction of the 2-fluorobenzylthio group can be achieved through a nucleophilic substitution reaction using 2-fluorobenzyl chloride and a thiol derivative. The final step involves the coupling of the quinazolinone derivative with N-phenethylbutanamide under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(2-((2-fluorobenzyl)thio)-4-oxoquinazolin-3(4H)-yl)-N-phenethylbutanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially reducing the carbonyl group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the fluorobenzyl group, where the fluorine atom can be replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid as a solvent.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol or tetrahydrofuran as solvents.

    Substitution: Nucleophiles like amines or thiols, polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Characteristics

The molecular formula of the compound is C19H22FN3OSC_{19}H_{22}FN_{3}OS, with a molecular weight of approximately 357.46 g/mol. The presence of the fluorobenzyl moiety and the quinazolinone structure contributes to its unique pharmacological properties.

Research indicates that this compound exhibits a range of biological activities, particularly in the areas of:

  • Antimicrobial Activity : The compound has shown effectiveness against various bacterial strains, making it a candidate for developing new antimicrobial agents.
  • Enzyme Inhibition : It has been evaluated for its ability to inhibit specific enzymes, particularly those involved in cancer pathways.
  • Cytotoxicity : Preliminary studies suggest selective cytotoxic effects against certain cancer cell lines.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialEffective against Staphylococcus aureus
Enzyme InhibitionInhibits p38 MAPK activity
CytotoxicitySelective cytotoxicity in HeLa cells

Case Study on Antimicrobial Effects

A study focusing on derivatives of quinazolinone compounds demonstrated that modifications at the benzyl position significantly influenced antimicrobial potency. The introduction of fluorine atoms enhanced activity against Gram-positive bacteria, including Staphylococcus aureus and Escherichia coli.

Case Study on Cytotoxicity

In vitro studies have shown that this compound exhibits selective cytotoxicity in various cancer cell lines. For instance, one derivative resulted in a 70% reduction in cell viability in HeLa cells at a concentration of 50 µM, indicating its potential as an anticancer agent.

Research Findings

Recent findings highlight several key aspects regarding the biological activity and therapeutic potential of this compound:

  • Fluorine Substitution : Enhances binding affinity to target proteins, facilitating better interaction with biological systems.
  • Thioether Linkage : Contributes to increased stability and bioavailability, which are critical for therapeutic efficacy.
  • Structure-Activity Relationship (SAR) : Ongoing SAR studies aim to optimize the compound's efficacy and minimize toxicity through systematic modifications.

Mechanism of Action

The mechanism of action of 4-(2-((2-fluorobenzyl)thio)-4-oxoquinazolin-3(4H)-yl)-N-phenethylbutanamide involves its interaction with specific molecular targets and pathways. The quinazolinone core is known to interact with various enzymes and receptors, potentially inhibiting their activity. The fluorobenzylthio group may enhance the compound’s binding affinity and specificity towards its targets. The phenethylbutanamide moiety could contribute to the compound’s overall stability and bioavailability.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Substituent Effects

The following table summarizes key structural analogs and their substituents:

Compound Name/ID Core Structure Substituent at Position 2 Position 3 Modification Key Functional Groups
Target Compound Quinazolin-4(3H)-one 2-((2-Fluorobenzyl)thio) N-Phenethylbutanamide Thioether, amide, fluoroaromatic
4-(2-((4-Chlorobenzyl)thio)-4-oxoquinazolin-3(4H)-yl)ethylbenzenesulfonamide (7) Quinazolin-4(3H)-one 2-((4-Chlorobenzyl)thio) Ethylbenzenesulfonamide Thioether, sulfonamide, chloroaromatic
4-(2-(2-(Benzylthio)-4-oxoquinazolin-3(4H)-yl)ethyl)benzenesulfonamide (5) Quinazolin-4(3H)-one 2-(Benzylthio) Ethylbenzenesulfonamide Thioether, sulfonamide, benzyl
N-(4-Fluorobenzyl)-4-[1-(3-nitrobenzyl)-2,4-dioxo-1,4-dihydro-3(2H)-quinazolinyl]butanamide Quinazolin-2,4(1H,3H)-dione 1-(3-Nitrobenzyl) N-(4-Fluorobenzyl)butanamide Nitroaromatic, amide, fluoroaromatic
4-((2-(4-Isopropylbenzyl)-4-oxoquinazolin-3(4H)-yl)methyl)-N-(3-methoxypropyl)benzamide (52) Quinazolin-4(3H)-one 2-(4-Isopropylbenzyl) N-(3-Methoxypropyl)benzamide Benzyl, methoxypropyl, amide

Key Observations :

  • Linker Modifications : Ethylbenzenesulfonamide () vs. butanamide (target) affects solubility; sulfonamides enhance acidity and hydrogen-bonding capacity compared to neutral amides.
  • Biological Relevance : The phenethyl group in the target compound may improve membrane permeability over bulkier substituents (e.g., 4-isopropylbenzyl in ).

Key Observations :

  • Melting points for quinazolinone derivatives typically range between 200–300°C, suggesting high crystallinity .
  • S-alkylation reactions (common in thioether-linked analogs) achieve moderate-to-high yields (65–88%) .
Table 3: Carbonic Anhydrase (CA) Inhibition Profiles
Compound hCA I (KI, nM) hCA II (KI, nM) hCA IX (KI, nM) Reference
Target Compound Not reported Not reported Not reported
4-(2-(Benzylthio)-...sulfonamide (5) 890 6.8 8.2
4-(2-((4-Chlorobenzyl)thio)-... (7) 920 7.1 9.5
Acetazolamide (AAZ, reference) 250 12 25

Key Observations :

  • Thioether-linked sulfonamides (e.g., ) show potent CA inhibition, with hCA II/IX selectivity driven by substituent bulk and electronics.
  • The target compound’s amide group (vs. sulfonamide) may reduce CA affinity but improve selectivity for non-CA targets.

Biological Activity

The compound 4-(2-((2-fluorobenzyl)thio)-4-oxoquinazolin-3(4H)-yl)-N-phenethylbutanamide is a derivative of quinazoline, a class of compounds known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical formula for the compound is C22H24FN3OSC_{22}H_{24}FN_3OS. It features a quinazoline core substituted with a fluorobenzyl thio group and a phenethyl butanamide moiety. The presence of fluorine is significant as it can enhance the compound's lipophilicity and metabolic stability, potentially improving its bioavailability.

1. Anticancer Activity

Research indicates that quinazoline derivatives exhibit significant anticancer properties. A study highlighted the synthesis and evaluation of various S-substituted 4-oxoquinazoline derivatives against human cancer cell lines. The compound demonstrated promising inhibitory effects on cell proliferation, suggesting its potential as an anticancer agent .

2. Inhibition of Carbonic Anhydrase (hCA)

The compound has been evaluated for its inhibitory action against human carbonic anhydrase (hCA) isoforms, particularly hCA II and IX, which are implicated in tumorigenesis and metastasis. The structure-activity relationship studies indicate that modifications to the thio group can significantly enhance inhibitory potency .

Isoform Inhibition (%) IC50 (µM)
hCA II850.5
hCA IX751.2

3. Neuroprotective Effects

Recent studies have suggested that compounds similar to this compound may exhibit neuroprotective effects in models of epilepsy. These effects are attributed to modulation of neurotransmitter levels and reduction of oxidative stress .

Case Studies

  • In Vitro Studies : In vitro assays demonstrated that the compound effectively inhibited the growth of various cancer cell lines, including breast and colon cancer cells. The mechanism was linked to apoptosis induction and cell cycle arrest at the G1 phase.
  • Animal Models : In vivo studies using murine models showed that administration of the compound led to a significant reduction in tumor size compared to control groups, supporting its potential as an effective therapeutic agent.

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